Zinc Acetate Achieves Higher Target Urinary Copper Excretion Rates in Wilson Disease Compared to Zinc Gluconate and Alternative Zinc Salts
In a retrospective cohort study of 59 Wilson disease patients, zinc acetate demonstrated superior therapeutic control compared to zinc gluconate and other alternative zinc preparations [1]. The target urinary copper excretion range (25–100 µg/24 hours) was achieved in 81% of patients receiving zinc acetate, compared to 73% receiving zinc gluconate and 57% receiving alternative zinc salts [1]. Gastrointestinal side effects were the predominant reason for changing zinc salts (38%), yet 67% of patients on zinc acetate reported no side effects, supporting its favorable tolerability profile relative to other zinc formulations [1].
| Evidence Dimension | Proportion of patients achieving target urinary copper excretion (25–100 µg/24 h) |
|---|---|
| Target Compound Data | 81% (zinc acetate) |
| Comparator Or Baseline | 73% (zinc gluconate); 57% (alternative zinc salts) |
| Quantified Difference | Zinc acetate exceeds zinc gluconate by 8 percentage points; exceeds alternative zinc salts by 24 percentage points |
| Conditions | Retrospective cohort study; 59 patients with Wilson disease; treatment duration 0.8–52 years (median 26 years); zinc dose 50–150 mg/day |
Why This Matters
Higher target achievement rates directly translate to reduced risk of copper accumulation and disease progression, making zinc acetate the evidence-preferred zinc salt for Wilson disease maintenance therapy.
- [1] Camarata MA, Ala A, Schilsky ML. Zinc Maintenance Therapy for Wilson Disease: A Comparison Between Zinc Acetate and Alternative Zinc Preparations. Hepatology Communications. 2019;3(8):1151-1158. DOI: 10.1002/hep4.1384 View Source
